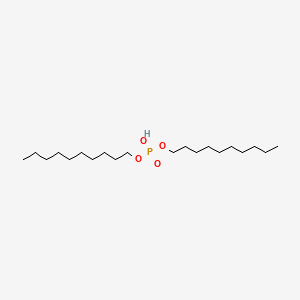
二癸基氢磷酸
描述
Didecyl hydrogen phosphate is a chemical compound with the molecular formula C20H43O4P . It has an average mass of 378.527 Da and a monoisotopic mass of 378.289886 Da . It is also known by other names such as Phosphoric acid di-n-decyl ester and Phosphoric acid, didecyl ester .
Synthesis Analysis
While specific synthesis methods for Didecyl hydrogen phosphate were not found in the search results, phosphorus-centered radicals have been recognized as a powerful and stable tool for the synthesis of various organophosphorus compounds . The generation of phosphinyl or phosphonyl radicals and their addition to unsaturated compounds is an efficient method for C–P bond formation .
Molecular Structure Analysis
The molecular structure of Didecyl hydrogen phosphate consists of 20 carbon atoms, 43 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . It is a solid at 20 degrees Celsius .
Chemical Reactions Analysis
Phosphorus-centered radicals, including those in Didecyl hydrogen phosphate, are key intermediates of important processes of phosphorus–carbon bond formation . They are also used as initiators and mediators of chemical reactions .
Physical And Chemical Properties Analysis
Didecyl hydrogen phosphate has a density of 1.0±0.1 g/cm3, a boiling point of 457.0±28.0 °C at 760 mmHg, and a flash point of 230.2±24.0 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 20 freely rotating bonds . Its polar surface area is 66 Å2 .
科学研究应用
在洗涤剂中的表面活性剂特性
二癸基氢磷酸表现出显着的表面活性剂特性,特别是在重垢洗涤剂中的应用中。研究表明,包括二癸基氢磷酸在内的二烷基磷酸钠盐作为洗涤剂中的表面活性剂是有效的,与市售表面活性剂相比具有优异的性能。这些化合物以其产生低表面张力和极低临界胶束浓度的水溶液的能力而著称,提高了它们在洗涤剂配方中的实用性 (Cooper 和 Urfer,1964), (Cooper,1963).
在离子交换和电化学研究中的作用
二癸基氢磷酸已用于有关离子交换和电化学反应的研究中。它已被用于研究液体离子交换剂钙选择性电极,深入了解这些电极的响应机制。研究考察了液体离子交换剂中干扰离子和离子解离的影响等因素,突出了该化合物在电分析化学中的重要性 (Mau 和 Gavach,1979a), (Mau 和 Gavach,1979b).
环境影响和毒性评估
已经对包括二癸基氢磷酸在内的磷酸盐化合物的急性水生毒性进行了研究,以评估它们的环境影响。研究重点关注这些化合物在水生环境中的毒性潜力,涉及鱼类、水蚤和藻类的测试。这些研究对于了解磷酸盐化合物的生态安全性及其对水生生态系统的潜在影响至关重要 (Kim 等,2013).
水系统中的增强解吸
已经研究了二癸基氢磷酸在通过表面活性剂阴离子与阴离子交换增强从层状双氢氧化物中解吸氢磷酸中的作用。这一过程在水系统清洁方面具有重要意义,表明使用这些表面活性剂在经济和环境方面具有潜在优势 (Shimamura、Jones 和 Metson,2013).
作用机制
Target of Action
Didecyl hydrogen phosphate, also known as Didecyl phosphate, is primarily used as a surfactant . It interacts with various substances to alter their properties, making it a key component in many industrial applications .
Mode of Action
The mode of action of Didecyl hydrogen phosphate involves its interaction with substances to modify their properties. It has excellent emulsification, dispersion, corrosion inhibition, rust prevention, lubrication, decontamination, solubilization, antistatic, and wetting properties . These properties allow Didecyl hydrogen phosphate to interact with substances and change their characteristics, making them more suitable for specific applications .
Biochemical Pathways
Phosphorus, a component of didecyl hydrogen phosphate, plays a crucial role in several biochemical pathways involved in the dark phase of photosynthesis, including its involvement in atp synthesis, nadph production, and its presence in several key enzymes .
Pharmacokinetics
It is known to be slightly soluble in water and soluble in organic solvents such as ethanol Its stability under strong acid conditions indicates that it may remain stable in the stomach’s acidic environment .
Result of Action
The result of Didecyl hydrogen phosphate’s action is the alteration of the properties of the substances it interacts with. For example, it can act as a lubricant, corrosion inhibitor, or rust preventer in metalworking fluids . It can also act as a detergent in household cleaning products and as an antistatic agent and detergent in the textile industry .
Action Environment
The action of Didecyl hydrogen phosphate can be influenced by environmental factors. Additionally, it is biodegradable, indicating that it can be broken down by biological processes in the environment . It may pose a risk to the environment, particularly aquatic bodies, and should be handled with care .
属性
IUPAC Name |
didecyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43O4P/c1-3-5-7-9-11-13-15-17-19-23-25(21,22)24-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAUASBJFFBWMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOP(=O)(O)OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884439 | |
| Record name | Phosphoric acid, didecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Didecyl hydrogen phosphate | |
CAS RN |
7795-87-1 | |
| Record name | Phosphoric acid, didecyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7795-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric acid, didecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007795871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Didecyl phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphoric acid, didecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, didecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didecyl hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Didecyl hydrogen phosphate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YD89BM7CC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of Didecyl Phosphate in studying biological membranes?
A: Didecyl Phosphate plays a crucial role in creating synthetic membrane systems for biochemical studies. [] For instance, it's used to form catanionic vesicles with dimethyldioctadecylammonium chloride. These vesicles mimic biological membranes and are valuable tools for investigating how membrane composition influences chemical reactions. One study demonstrated this by analyzing the rate of the Kemp elimination reaction, a model reaction for studying proton transfer in biological systems, within these catanionic vesicles. []
Q2: How does the concentration of Didecyl Phosphate in catanionic vesicles affect their catalytic properties?
A: Research indicates that increasing the proportion of Didecyl Phosphate in dimethyldioctadecylammonium chloride/Didecyl Phosphate catanionic vesicles generally decreases the catalytic activity of these vesicles in reactions like the Kemp elimination. [] This effect is attributed to a complex interplay of factors. These include changes in the surface charge of the vesicles, affecting the binding of hydroxide ions (the catalytic species in Kemp elimination), and potential alterations in the microdomain structure of the membrane. []
Q3: What are the advantages of using solid-phase synthesis for producing Didecyl Phosphate and similar lipids?
A: While not specifically focusing on Didecyl Phosphate, one of the provided research articles explores the development of a solid-phase synthesis method for dialkyl phosphates, using Didecyl Phosphate as a proof-of-concept molecule. [] This approach, which employs a β-hydroxysulfone linker on Merrifield resin, offers potential advantages like simplified purification procedures and the possibility of automation, compared to traditional solution-phase synthesis. []
Q4: How does Didecyl Phosphate contribute to the properties of PVC-based uranyl ion-selective electrodes?
A: Didecyl Phosphate acts as a key component in creating uranyl ion-selective electrodes. [] Research shows that when combined with uranyl salts and incorporated into a poly(vinyl chloride) (PVC) matrix, Didecyl Phosphate facilitates the selective detection of uranyl ions. [] These electrodes demonstrate good sensitivity towards uranyl ions and show promise for applications in fields requiring monitoring of uranium concentrations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



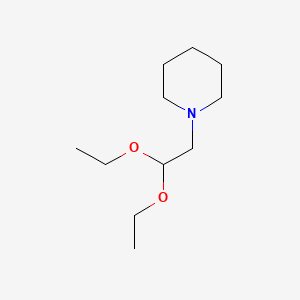
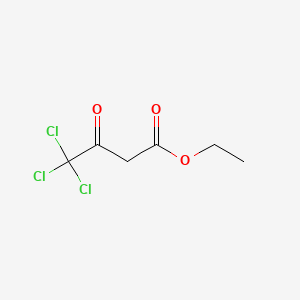
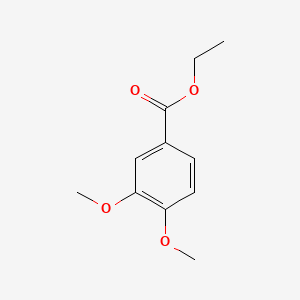



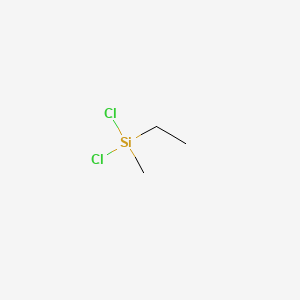

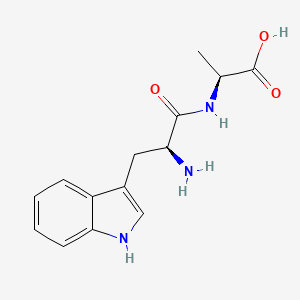



![N,N-bis[(4-methylphenyl)diazenyl]methanamine](/img/structure/B1581941.png)
